4-Methoxyquinoline-2-carbaldehyde
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Overview
Description
4-Methoxyquinoline-2-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 4-methoxyaniline is reacted with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the desired aldehyde . Another method involves the Pfitzinger reaction, which uses isatin and 4-methoxyaniline under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield . The reaction conditions are optimized to ensure maximum production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of the aldehyde group can yield 4-methoxyquinoline-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Methoxyquinoline-2-carboxylic acid.
Reduction: 4-Methoxyquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxyquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxyquinoline-2-carbaldehyde can be compared with other quinoline derivatives:
4-Hydroxyquinoline-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methylquinoline-4-carbaldehyde: Similar structure but with a methyl group at the 2-position.
Uniqueness: this compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methoxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-6-8(7-13)12-10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI Key |
WYPWLVIMSWWNHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C=O |
Origin of Product |
United States |
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